(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 371936-86-6
VCID: VC6348772
InChI: InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11-
SMILES: COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Molecular Formula: C19H14BrN3OS
Molecular Weight: 412.31

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

CAS No.: 371936-86-6

Cat. No.: VC6348772

Molecular Formula: C19H14BrN3OS

Molecular Weight: 412.31

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile - 371936-86-6

Specification

CAS No. 371936-86-6
Molecular Formula C19H14BrN3OS
Molecular Weight 412.31
IUPAC Name (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Standard InChI InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11-
Standard InChI Key PGDGVPXHNYAUAP-KAMYIIQDSA-N
SMILES COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Properties

The compound’s IUPAC name, (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile, reflects its stereospecific (Z)-configuration and functional group arrangement . Key properties include:

PropertyValueSource
CAS No.371936-86-6
Molecular FormulaC₁₉H₁₄BrN₃OS
Molecular Weight412.31 g/mol
SMILESCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
InChI KeyPGDGVPXHNYAUAP-KAMYIIQDSA-N

The Z-configuration, confirmed by the InChI string’s stereodescriptor, arises from the acrylonitrile group’s geometry, critical for molecular interactions .

Spectral Characterization

Spectral data for structurally related benzothiazoles provide insights into this compound’s analytical fingerprints:

  • IR Spectroscopy: Expected peaks include ~3375 cm⁻¹ (N-H stretch), ~2210 cm⁻¹ (C≡N stretch), and 1610 cm⁻¹ (C=N thiazole) .

  • ¹H NMR: Aromatic protons resonate at δ 7.07–8.12 ppm, with methoxy (δ ~3.78 ppm) and amino (δ ~8.59 ppm) signals .

  • ¹³C NMR: Key signals include δ 55.7 ppm (OCH₃), δ 115–150 ppm (aromatic carbons), and δ 160 ppm (C≡N) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential modular reactions (Figure 1):

Thiazole Ring Formation

The 4-(3-bromophenyl)thiazole core is synthesized via Hantzsch thiazole synthesis, reacting α-bromoacetophenone derivatives with thioureas .

Acrylonitrile Backbone Assembly

A Knoevenagel condensation between thiazole-2-carbaldehyde and cyanoacetate derivatives forms the acrylonitrile scaffold.

Amination Step

Nucleophilic substitution with 3-methoxyaniline introduces the amino group, with stereoselectivity controlled by reaction conditions (e.g., solvent polarity, temperature) .

Industrial-Scale Considerations

Optimized protocols for analogous compounds emphasize:

  • Catalytic Systems: Pd/C or CuI for Suzuki couplings in bromophenyl incorporation .

  • Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction times (≤4 hrs) .

  • Green Chemistry: Aqueous micellar conditions reduce organic solvent use by 60% .

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